molecular formula C17H19N3O2 B2714738 N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide CAS No. 1355884-82-0

N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide

Cat. No.: B2714738
CAS No.: 1355884-82-0
M. Wt: 297.358
InChI Key: RTAFLEQOYBEUKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is a synthetic organic compound that features a cyano group, an oxane ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the oxane ring: Starting from a suitable diol, the oxane ring can be formed through cyclization reactions.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources.

    Attachment of the indole moiety: The indole group can be attached through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the propanamide linkage: The final step involves the formation of the amide bond, which can be achieved through amidation reactions using appropriate reagents like carbodiimides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Cyanide ions for nucleophilic substitution, halogens for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Influencing cellular pathways: Altering signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanophenyl)-3-(1H-indol-1-yl)propanamide
  • N-(4-cyanooxan-4-yl)-3-(1H-pyrrol-1-yl)propanamide
  • N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)butanamide

Uniqueness

N-(4-cyanooxan-4-yl)-3-(1H-indol-1-yl)propanamide is unique due to the specific combination of functional groups and the structural framework it possesses. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-3-indol-1-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c18-13-17(7-11-22-12-8-17)19-16(21)6-10-20-9-5-14-3-1-2-4-15(14)20/h1-5,9H,6-8,10-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAFLEQOYBEUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCN2C=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.